N-(pyridin-4-yl)benzamide
Overview
Description
N-(pyridin-4-yl)benzamide is an organic compound that features a benzamide moiety linked to a pyridine ring at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, material science, and coordination chemistry. The presence of both amide and pyridine functionalities allows it to participate in diverse chemical reactions and form complexes with metals.
Scientific Research Applications
N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and complexes with transition metals.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: Research has shown its potential in developing treatments for diseases such as cancer and tuberculosis.
Industry: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
N-(pyridin-4-yl)benzamide is a complex compound with multiple potential targets. It has been found to interact with the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) in humans . This receptor plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones . This process is critical in many physiological and pathological conditions, including wound healing, inflammation, and tumor growth .
Mode of Action
It is believed to interact with its targets, such as vegfr1, leading to changes in the function of these targets . For example, it may inhibit the activity of VEGFR1, thereby inhibiting angiogenesis .
Biochemical Pathways
The compound’s interaction with VEGFR1 suggests that it may affect the VEGF signaling pathway . This pathway plays a key role in angiogenesis and is often upregulated in cancerous tumors . By inhibiting this pathway, this compound could potentially slow down tumor growth .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would significantly impact its therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed inhibits VEGFR1, it could lead to reduced angiogenesis, potentially slowing down the growth of tumors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(pyridin-4-yl)benzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes such as cytochrome P450, influencing their activity and thus affecting various metabolic pathways. Additionally, this compound binds to certain proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular metabolism. These effects are critical for understanding how the compound can be used to manipulate cellular functions for therapeutic purposes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes or proteins, leading to conformational changes that either inhibit or activate their function. This binding can result in the modulation of gene expression, ultimately affecting various cellular processes. Understanding these molecular mechanisms is essential for developing targeted therapies using this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of metabolites with different biological activities. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding these dosage effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with cytochrome P450 enzymes, for example, can influence the metabolism of other compounds and affect overall metabolic homeostasis. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on metabolic diseases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity. Understanding the transport and distribution mechanisms of this compound is important for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding how this compound exerts its effects at the cellular level and for designing strategies to enhance its therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(pyridin-4-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(pyridin-4-yl)benzoic acid.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-(pyridin-4-yl)benzoic acid.
Reduction: N-(pyridin-4-yl)benzylamine.
Substitution: N-(4-nitropyridin-4-yl)benzamide, N-(4-bromopyridin-4-yl)benzamide.
Comparison with Similar Compounds
N-(pyridin-4-yl)benzamide can be compared with other similar compounds such as:
- N-(pyridin-2-yl)benzamide
- N-(pyridin-3-yl)benzamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness: The uniqueness of this compound lies in its ability to form stable complexes with metals and its versatile reactivity due to the presence of both amide and pyridine functionalities. This makes it a valuable compound in the synthesis of coordination polymers and metal-organic frameworks, as well as in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-pyridin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-9H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWVOLKZHJEWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200259 | |
Record name | Benzamide, N-4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-44-3 | |
Record name | N-(4-Pyridyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5221-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-benzamido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-4-pyridylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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